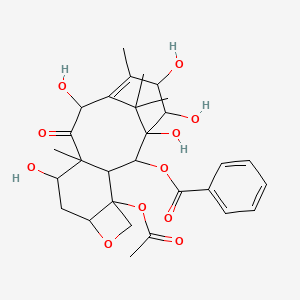
14beta-Hydroxydeacetylbaccatin iii
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Hydroxydeacetylbaccatin iii involves several steps. One common method starts with 7-Boc-13-ketobaccatin iii, which is treated with suitable bases and oxidizing agents to introduce hydroxy groups at positions 1 and 14 . Another approach involves the use of 10-deacetylbaccatin iii as a substrate, which undergoes biotransformation using microbial strains expressing 10-deacetylbaccatin iii-10-O-acetyltransferase .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of 10-deacetylbaccatin iii from renewable sources such as Taxus needles, followed by chemical or enzymatic modifications to introduce the hydroxy groups . This method is advantageous due to the relatively high content of 10-deacetylbaccatin iii in Taxus species and the efficiency of the biotransformation process.
Chemical Reactions Analysis
Types of Reactions: 14beta-Hydroxydeacetylbaccatin iii undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to produce derivatives with enhanced biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, bases, and acetylating agents . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of this compound include methoxylated second-generation taxanes and other derivatives with potential anticancer activities .
Scientific Research Applications
14beta-Hydroxydeacetylbaccatin iii has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a convenient substrate for the synthesis of methoxylated second-generation taxanes . In biology and medicine, it is a crucial precursor in the biosynthesis of paclitaxel, which is used in the treatment of various cancers . Additionally, its antitumor and antimitotic activities make it a valuable compound for studying cancer cell biology and developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 14beta-Hydroxydeacetylbaccatin iii involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to microtubules, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of paclitaxel, which also targets microtubules and inhibits their dynamics .
Comparison with Similar Compounds
14beta-Hydroxydeacetylbaccatin iii is similar to other taxane compounds such as 10-deacetylbaccatin iii and baccatin iii. its unique structure, with hydroxy groups at positions 1 and 14, distinguishes it from these compounds . This structural difference enhances its potential as a substrate for the synthesis of methoxylated second-generation taxanes and other derivatives with improved biological activities .
List of Similar Compounds:- 10-deacetylbaccatin iii
- Baccatin iii
- Paclitaxel
- Docetaxel
Properties
IUPAC Name |
(4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPZCTVRVPPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
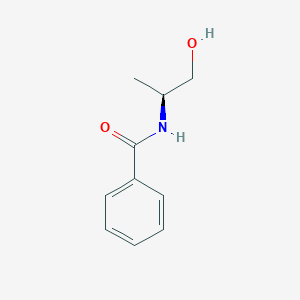

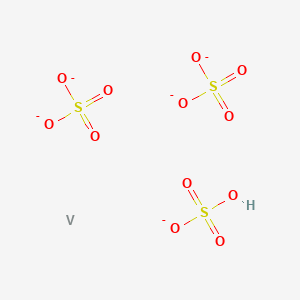


![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)
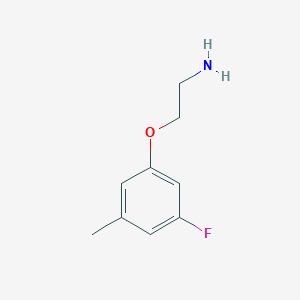



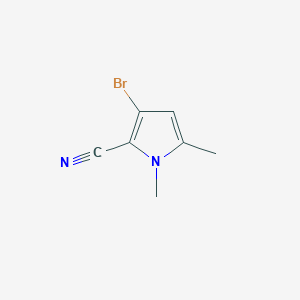


![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)
